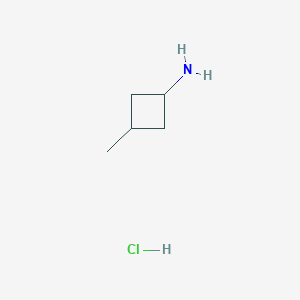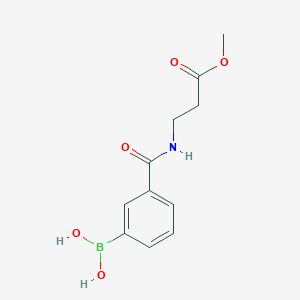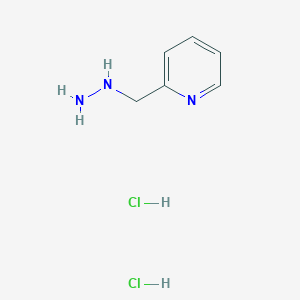
3-Methylcyclobutanamine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacology
In pharmacology, 3-Methylcyclobutanamine hydrochloride is explored for its potential as a small molecule in drug development. Its high GI absorption and BBB permeability suggest it could be a candidate for central nervous system (CNS) drugs . The compound’s physicochemical properties, such as solubility and lipophilicity, are crucial for its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).
Biochemistry
Biochemically, this compound’s reactivity and interaction with biological macromolecules are of interest. It serves as a building block for synthesizing more complex molecules. Its role in enzyme inhibition or activation studies could provide insights into metabolic pathways .
Material Science
In material science, 3-Methylcyclobutanamine hydrochloride might be used to modify the surface properties of materials. Its incorporation into polymers could affect the thermal and mechanical properties of the resulting material, potentially leading to new applications in biodegradable materials or drug delivery systems .
Environmental Science
Environmental scientists could investigate the compound’s degradation products and their environmental impact. Understanding its stability under various environmental conditions can inform its safe use and disposal .
Analytical Chemistry
Analytically, 3-Methylcyclobutanamine hydrochloride can be used as a standard or reagent in chemical analysis. Its well-defined properties make it suitable for calibrating instruments or validating analytical methods .
Organic Chemistry
In organic chemistry, the compound is of interest for synthetic applications. It could be used as a precursor or intermediate in the synthesis of more complex organic molecules. Its reactivity could be harnessed in the development of new synthetic routes or catalytic processes .
Medicinal Chemistry
Medicinal chemists might explore 3-Methylcyclobutanamine hydrochloride for its drug-like properties. Its structure-activity relationship (SAR) could be studied to design molecules with improved efficacy and safety profiles .
Chemical Engineering
From a chemical engineering perspective, the compound’s processability is key. Its behavior in various chemical processes, such as crystallization, distillation, or chemical reactions, can be studied to optimize production and scale-up procedures .
Safety and Hazards
The safety information for 3-Methylcyclobutanamine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, and spray. It is recommended to use personal protective equipment and ensure adequate ventilation .
Propriétés
IUPAC Name |
3-methylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-4-2-5(6)3-4;/h4-5H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDHLHFUJZFKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylcyclobutanamine hydrochloride | |
CAS RN |
89381-07-7 | |
| Record name | 3-methylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1452944.png)
![[3-(2-Chlorophenyl)propyl]amine hydrochloride](/img/structure/B1452947.png)


![[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride](/img/structure/B1452951.png)


![5-[(4-Isopropylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1452955.png)



![6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid](/img/structure/B1452965.png)
![6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine](/img/structure/B1452966.png)
